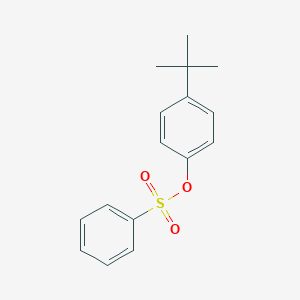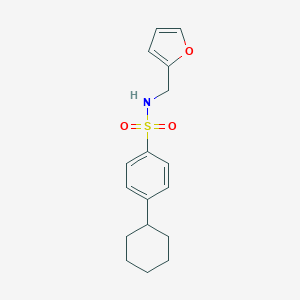
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine, also known as DMPS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMPS is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been studied for its potential use as a neuroprotective agent, as well as its ability to improve cognitive function.
Mecanismo De Acción
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as increase the expression of antioxidant enzymes. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to have neuroprotective effects, protecting against neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine in lab experiments is its relatively low toxicity and high solubility in water. However, one limitation is that it can be difficult to obtain in large quantities, making it more expensive than other compounds.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and treatment regimen for these conditions. Another area of interest is the potential use of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine as a neuroprotective agent in traumatic brain injury and stroke. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine and its effects on various signaling pathways in the body.
Métodos De Síntesis
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine can be synthesized through the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Propiedades
Nombre del producto |
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine |
|---|---|
Fórmula molecular |
C18H29N3O4S2 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)14-17(18)3/h4-5,14-15H,6-13H2,1-3H3 |
Clave InChI |
PQFSUYIANQRUIE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)




![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)
